molecular formula C9H9BrFNO B11863982 6-Bromo-8-fluorochroman-4-amine

6-Bromo-8-fluorochroman-4-amine

Cat. No.: B11863982
M. Wt: 246.08 g/mol
InChI Key: LRPQGUQEFLAKSY-UHFFFAOYSA-N
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Description

Historical and Structural Context of Chroman Derivatives in Contemporary Chemical Synthesis

The chroman ring system, a bicyclic ether, is a privileged scaffold in medicinal chemistry. nih.govrsc.org This structural motif is found in a variety of naturally occurring compounds, including vitamin E (tocopherols and tocotrienols), and has been the foundation for a multitude of synthetic molecules with diverse biological activities. nih.gov Chroman-4-one, a close relative and precursor to the titular compound, is a significant building block for the synthesis of novel therapeutic candidates. nih.govnih.gov The structural rigidity and three-dimensional nature of the chroman core make it an attractive framework for the precise spatial orientation of functional groups, which is crucial for selective interaction with biological targets.

Rationale for Academic Investigation of Halogenated Aminochroman Structures

The academic interest in halogenated aminochroman structures like 6-bromo-8-fluorochroman-4-amine stems from the well-established impact of halogen atoms and amine groups on the pharmacological properties of a molecule.

The incorporation of halogens, particularly fluorine and bromine, is a widely used strategy in drug design to modulate a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability. youtube.comnih.govsmolecule.com Fluorine, with its small size and high electronegativity, can enhance binding interactions and improve metabolic stability. youtube.comsmolecule.com Bromine, being larger and more polarizable, can introduce steric bulk and form halogen bonds, which can significantly influence a compound's selectivity for its target. youtube.com The presence of both a bromine and a fluorine atom on the chroman ring of this compound suggests a deliberate effort to fine-tune its physicochemical and pharmacokinetic properties.

Strategic Approaches for Investigating Novel Chemical Entities in Academic Chemical Sciences

The investigation of a novel chemical entity like this compound in an academic setting typically follows a multi-pronged approach. This often begins with the development of efficient synthetic routes to access the compound and its analogs.

Once synthesized, a battery of in vitro and in silico techniques are employed. These can include:

Computational Modeling and Docking: To predict potential biological targets and understand binding interactions.

Screening against Biological Targets: Testing the compound against a panel of enzymes, receptors, or cell lines to identify potential biological activity.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds to understand how different functional groups contribute to activity.

This systematic approach allows researchers to build a comprehensive understanding of a novel compound's potential, paving the way for more focused preclinical studies.

Scope and Objectives of Academic Inquiry Pertaining to this compound

While specific research objectives for this compound are not yet widely published, the academic inquiry into this compound is likely driven by several key goals:

To explore the impact of the specific 6-bromo and 8-fluoro substitution pattern on the biological activity of the 4-aminochroman scaffold.

To identify novel biological targets for this class of compounds.

To establish a robust synthetic pathway that allows for the generation of a library of related compounds for SAR studies.

To contribute to the broader understanding of how halogenation and amine substitution can be used to design new bioactive molecules.

The study of this compound is a clear example of how academic research pushes the boundaries of chemical biology, seeking to create new tools and knowledge that could lead to the medicines of tomorrow.

Chemical Compound Data

Compound Name
This compound
(S)-6-Bromo-8-fluorochroman-4-amine HCl
6-Bromo-8-fluorochroman-4-one
(S)-8-Bromo-6-chlorochroman-4-amine
6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
Thiochromenes
Thiochromanes

Physicochemical Properties of (S)-6-Bromo-8-fluorochroman-4-amine HCl

Property Value Source
Molecular Formula C₉H₉BrFNO PubChem nih.gov
Molecular Weight 246.08 g/mol PubChem nih.gov
IUPAC Name (4S)-6-bromo-8-fluoro-3,4-dihydro-2H-chromen-4-amine PubChem nih.gov
CAS Number 1213444-61-1 PubChem nih.gov
Hydrogen Bond Donor Count 1 PubChem nih.gov
Hydrogen Bond Acceptor Count 3 PubChem nih.gov
Rotatable Bond Count 0 PubChem nih.gov
Exact Mass 244.98515 Da PubChem nih.gov
Topological Polar Surface Area 35.3 Ų PubChem nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

6-bromo-8-fluoro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9BrFNO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2

InChI Key

LRPQGUQEFLAKSY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2F)Br

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 8 Fluorochroman 4 Amine and Its Precursors

Retrosynthetic Analysis and Key Disconnections for the 6-Bromo-8-fluorochroman-4-amine Scaffold

A logical retrosynthetic analysis of this compound reveals that the primary disconnection can be made at the C4-amine bond, leading back to the corresponding ketone, 6-Bromo-8-fluorochroman-4-one. This ketone is a crucial intermediate. The chromanone core itself can be disconnected through a cyclization reaction, typically an intramolecular Michael addition or a similar cyclization of a substituted phenol (B47542). This leads to a key precursor, a halogenated 2'-hydroxyacetophenone (B8834) derivative. This strategic breakdown of the target molecule into simpler, more readily available starting materials forms the foundation for its synthesis. amazonaws.comdeanfrancispress.comyoutube.comchadsprep.com

The core principle of retrosynthesis involves working backward from the target molecule to identify potential starting materials and synthetic transformations. amazonaws.comdeanfrancispress.com For complex molecules like this compound, this approach allows for the identification of key intermediates and the most efficient synthetic pathways. youtube.comchadsprep.com

Synthesis of Halogenated Salicylaldehyde Derivatives as Essential Starting Materials

The synthesis of 6-Bromo-8-fluorochroman-4-one, the direct precursor to the target amine, typically begins with a suitably substituted 2'-hydroxyacetophenone. The synthesis of these halogenated phenolic starting materials is a critical first step. rsc.orgresearchgate.netijrpc.comuniven.ac.za One common approach involves the electrophilic halogenation of a commercially available 2'-hydroxyacetophenone. For instance, the bromination and fluorination of a phenolic precursor can be achieved using various halogenating agents under controlled conditions to ensure the correct regiochemistry. rsc.orgnih.gov

Alternatively, a multi-step synthesis starting from simpler aromatic compounds can be employed. This may involve reactions such as the Fries rearrangement of a substituted phenyl acetate (B1210297) or the Friedel-Crafts acylation of a substituted phenol to introduce the acetyl group. Subsequent halogenation steps would then be carried out to install the bromo and fluoro substituents at the desired positions on the aromatic ring. nih.govacs.org The choice of synthetic route often depends on the availability and cost of the starting materials and the desired scale of the synthesis.

Asymmetric Synthesis Approaches to Enantiomerically Pure this compound

The biological activity of chiral molecules is often enantiomer-specific. Therefore, the development of methods to obtain enantiomerically pure this compound is of paramount importance. nih.govsigmaaldrich.com Two primary strategies are employed: asymmetric synthesis and the resolution of racemic mixtures.

Chiral Auxiliaries and Catalytic Asymmetric Reaction Strategies

Asymmetric synthesis aims to directly produce a single enantiomer of the target molecule. This can be achieved through the use of chiral auxiliaries or catalytic asymmetric reactions. A chiral auxiliary is an optically active compound that is temporarily incorporated into the synthesis to direct the formation of a specific stereoisomer. researchgate.net In the context of this compound, a chiral auxiliary could be attached to a precursor, for example, to guide the stereoselective reduction of the chromanone. After the desired stereocenter is established, the auxiliary is removed.

Catalytic asymmetric hydrogenation of the corresponding imine or enamine derived from 6-Bromo-8-fluorochroman-4-one is a powerful and atom-economical method for producing the chiral amine. nih.gov This approach utilizes a chiral transition metal catalyst, often based on iridium or rhodium, with a chiral ligand. The catalyst creates a chiral environment that favors the formation of one enantiomer of the amine over the other. Significant research has been dedicated to developing highly efficient and selective catalysts for the asymmetric hydrogenation of imines to produce chiral amines. nih.gov

Reductive amination of the precursor ketone, 6-Bromo-8-fluorochroman-4-one, in the presence of a chiral amine source or a chiral reducing agent can also lead to the enantioselective formation of the desired amine. organic-chemistry.orgsigmaaldrich.com

Resolution Techniques for Racemic Mixtures of the Aminochroman

An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound. This involves separating the two enantiomers from a 50:50 mixture. The most common method is through the formation of diastereomeric salts. wikipedia.orgonyxipca.comrsc.org The racemic amine is reacted with a chiral acid, such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.orgonyxipca.com These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomers are treated with a base to liberate the pure enantiomers of the amine. wikipedia.orgrsc.org

Another resolution technique is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to their separation. While effective, this method is often more expensive and less scalable than diastereomeric salt resolution for large-scale production. wikipedia.org

Optimization of Reaction Conditions and Yields for Research-Scale Production

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, particularly for research-scale production where material availability may be limited. researchgate.netrsc.orgresearchgate.net Key parameters that are typically optimized include the choice of solvent, reaction temperature, catalyst loading, and reaction time.

For the reductive amination of 6-Bromo-8-fluorochroman-4-one, various reducing agents can be screened, such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. organic-chemistry.orgsigmaaldrich.comacs.org The choice of amine source (e.g., ammonia, ammonium (B1175870) salts) and the pH of the reaction medium can also significantly impact the efficiency of the reaction. researchgate.net

The following table provides a hypothetical example of how reaction conditions for the reductive amination step might be optimized:

EntryReducing AgentSolventTemperature (°C)Yield (%)
1NaBH4Methanol2565
2NaBH3CNMethanol2578
3H2, Pd/CEthanol (B145695)5085
4H2, Raney NiEthanol5072

Systematic screening of these parameters allows for the identification of the optimal conditions that provide the highest yield and purity of the desired product. researchgate.netrsc.org

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.orgbenthamscience.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods.

Key areas for the application of green chemistry include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as asymmetric hydrogenation, are inherently more atom-economical than stoichiometric reactions. rsc.orgrsc.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water or ethanol as a solvent instead of chlorinated hydrocarbons. benthamscience.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. rsc.orgbenthamscience.com

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources, although this may be challenging for highly functionalized aromatic compounds. rsc.orgrsc.org

For instance, the use of enzymatic transaminases for the conversion of the chromanone to the amine represents a green alternative to traditional chemical methods, as these reactions are typically performed in water under mild conditions. acs.org

Chemical Transformations and Derivatizations of the this compound Core

The this compound structure is a valuable building block in synthetic chemistry, offering multiple sites for chemical modification. The amine group, along with the bromine and fluorine atoms on the aromatic ring, provides opportunities for a wide range of chemical reactions. These transformations are crucial for creating diverse libraries of compounds for further investigation.

Amine Functionalization: Acylation, Alkylation, and Sulfonylation Reactions

The primary amine at the 4-position of the chroman ring is a key point for introducing a variety of functional groups through well-established reactions.

Acylation reactions involve treating the amine with acylating agents like acyl chlorides or anhydrides to form amides. This common transformation allows for the introduction of a vast array of acyl groups, which can alter the molecule's steric and electronic properties.

Alkylation of the amine leads to the formation of secondary or tertiary amines. A frequently used method is reductive amination, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent. This versatile reaction facilitates the introduction of diverse alkyl and arylalkyl substituents.

Sulfonylation is achieved by reacting the amine with sulfonyl chlorides to produce sulfonamides. The resulting sulfonamide group is a significant pharmacophore in many drug molecules due to its ability to participate in hydrogen bonding and its inherent stability.

Interactive Table: Amine Functionalization Reactions

Reaction Type Reagent Example Product Functional Group
Acylation Acetyl chloride Acetamide
Alkylation Benzaldehyde, NaBH(OAc)₃ Benzylamine
Sulfonylation Methanesulfonyl chloride Methanesulfonamide

Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions at Bromo- and Fluoro-positions

The bromine and fluorine atoms on the aromatic portion of this compound serve as handles for further diversification, most notably through palladium-catalyzed cross-coupling reactions.

The bromo-substituent at the 6-position is particularly useful for a variety of these powerful bond-forming reactions:

Suzuki Coupling: This reaction with boronic acids or their esters allows for the introduction of aryl, heteroaryl, or vinyl groups, and is a cornerstone for constructing biaryl motifs.

Sonogashira Coupling: The coupling with terminal alkynes introduces alkynyl groups, which can be important structural elements or can be further modified.

Buchwald-Hartwig Amination: This reaction enables the formation of new carbon-nitrogen bonds by introducing a wide range of nitrogen-based nucleophiles.

Heck Coupling: The reaction with alkenes results in the formation of a new carbon-carbon bond, introducing a vinyl group.

The fluorine atom at the 8-position has a strong bond to the carbon atom, making it less reactive towards nucleophilic substitution compared to the bromine atom. However, its presence electronically influences the reactivity of the bromo-group. While direct displacement of the fluorine is challenging, it can be achieved under specific, often harsh, reaction conditions.

Interactive Table: Palladium-Catalyzed Cross-Coupling Reactions at the 6-Bromo Position

Coupling Reaction Coupling Partner Introduced Group
Suzuki Phenylboronic acid Phenyl
Sonogashira Ethynyltrimethylsilane Trimethylsilylethynyl
Buchwald-Hartwig Morpholine Morpholinyl

Ring Modifications and Stereoselective Substituent Introductions on the Chroman Scaffold

Further diversification of the this compound core can be achieved through modifications to the chroman ring itself and by the stereoselective introduction of new substituents.

The chiral center at the 4-position, where the amine group is located, is a critical feature of the molecule. A primary focus of synthetic efforts is to control the stereochemistry at this position, often employing chiral catalysts, auxiliaries, or resolution techniques to obtain the desired enantiomer.

Computational and Theoretical Investigations of 6 Bromo 8 Fluorochroman 4 Amine

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, stability, and electronic features, which are crucial for its interaction with biological systems.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. nih.govresearchgate.net By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the geometry of 6-bromo-8-fluorochroman-4-amine can be optimized to its lowest energy state. nih.gov This process reveals key structural parameters like bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
C-Br1.905C5-C6-C7120.1
C-F1.352C7-C8-C1119.8
C4-N1.473C3-C4-N110.5
O-C21.378C2-O-C1117.2
O-C91.431H-N-H107.8

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Analysis of Electrostatic Potential and Frontier Molecular Orbitals

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red regions) around the electronegative fluorine, oxygen, and nitrogen atoms, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the amine group.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining chemical reactivity and electronic transitions. researchgate.net The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO would likely be distributed over the aromatic ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO-0.89
HOMO-LUMO Gap5.36

Note: This data is for illustrative purposes and represents plausible outcomes of DFT calculations.

In Silico Prediction of Potential Biological Target Interactions

Computational methods are instrumental in identifying potential biological targets for a novel compound, thereby guiding experimental screening efforts. ucj.org.ua

Ligand-Based Virtual Screening Methodologies for Mechanistic Probing

Ligand-based virtual screening relies on the principle that molecules with similar structures often exhibit similar biological activities. nih.govnih.gov By comparing the 3D shape, electrostatic properties, and pharmacophore features of this compound to databases of known active compounds, potential biological targets can be inferred. A pharmacophore model could be constructed based on the key chemical features of the molecule, such as hydrogen bond donors (the amine group), hydrogen bond acceptors (the oxygen and fluorine atoms), and aromatic regions. This model can then be used to screen libraries of known drugs and bioactive molecules to identify those with similar features, suggesting potential shared targets. nih.gov

Structure-Based Drug Design (SBDD) and Molecular Docking Studies with Protein Targets

In structure-based drug design, the 3D structure of a potential protein target is used to predict how a ligand might bind. nih.gov Molecular docking is a key SBDD technique that places the ligand (this compound) into the binding site of a protein and scores the interaction based on factors like intermolecular forces and geometric complementarity.

For instance, based on the chroman scaffold present in other bioactive molecules, potential targets for docking studies could include enzymes or receptors where similar structures are known to bind. The results of docking would provide a binding affinity score and a predicted binding pose, highlighting key interactions such as hydrogen bonds, halogen bonds (with the bromine atom), and hydrophobic interactions. These insights are critical for understanding the potential mechanism of action and for designing more potent and selective analogs.

Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target

Protein TargetBinding Affinity (kcal/mol)Key Interacting Residues
Kinase X-8.5ASP145, LYS33, PHE80
Receptor Y-7.9TYR201, SER102, TRP150
Enzyme Z-9.1GLU55, ARG120, ILE88

Note: This table presents hypothetical data to illustrate the output of molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netdergipark.org.tr For analogues of this compound, QSAR studies would be instrumental in predicting their biological potency and guiding the design of new, more effective molecules. This process involves calculating molecular descriptors and developing statistically robust predictive models.

Molecular Descriptor Calculation and Feature Selection for Predictive Models

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a series of this compound analogues, a wide array of descriptors would be calculated to capture their electronic, steric, hydrophobic, and topological properties.

Key Molecular Descriptor Classes:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). dergipark.org.tr For halogenated compounds like the target series, descriptors such as dipole moment and electronegativity are crucial as they influence interactions with biological targets. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molar volume, and van der Waals volume are fundamental. In 3D-QSAR studies, steric fields are calculated around the molecules to map regions where bulky groups might enhance or diminish activity. rutgers.edu

Hydrophobic Descriptors: Lipophilicity, often represented by the logarithm of the octanol-water partition coefficient (logP), is a critical factor in a drug's ability to cross cell membranes. The presence of bromine and fluorine atoms significantly influences the lipophilicity of the chroman scaffold. nih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Feature Selection: Given that thousands of descriptors can be calculated for each molecule, a critical step is feature selection . This process identifies the most relevant descriptors that have the strongest correlation with biological activity, while removing redundant or irrelevant ones. elsevierpure.comresearchgate.netnih.gov This helps to prevent overfitting and improves the predictive power and interpretability of the final model. Common feature selection techniques include:

Stepwise Regression

Genetic Algorithms elsevierpure.comyoutube.com

Recursive Feature Elimination cyberleninka.ru

A hypothetical set of key descriptors for a QSAR study on this compound analogues is presented in Table 1.

Table 1: Representative Molecular Descriptors for QSAR Analysis of this compound Analogues (This table is a hypothetical representation based on typical QSAR studies of related heterocyclic compounds.)

Descriptor Type Descriptor Name Description Potential Relevance to Activity
Electronic Dipole Moment Measures the overall polarity of the molecule. Influences electrostatic interactions with the target protein.
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons. researchgate.net
Steric Molecular Weight The sum of the atomic weights of all atoms in the molecule. General indicator of molecular size.
Molar Refractivity (MR) A measure of the volume occupied by an atom or group and its polarizability. Models steric and dispersion interactions.
Hydrophobic LogP The logarithm of the partition coefficient between octanol (B41247) and water. Key determinant of membrane permeability and solubility. nih.gov

Statistical Model Development and Validation for Mechanistic Predictions

Once the most relevant descriptors are selected, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. The goal is to create a statistically significant and predictive model.

Model Development: Various statistical methods can be employed to build the QSAR model. Multiple Linear Regression (MLR) is a common approach that generates a simple linear equation. nih.gov More advanced methods like Partial Least Squares (PLS) are used when descriptors are inter-correlated or when the number of descriptors is large. youtube.com For complex, non-linear relationships, machine learning algorithms such as Support Vector Machines (SVM) or Random Forest may be applied. youtube.com

A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would provide a more detailed understanding. These methods generate 3D contour maps that visualize the favorable and unfavorable steric and electrostatic regions around the molecule, offering direct insights for structural modification. nih.govfrontiersin.orgderpharmachemica.com

Model Validation: Validation is a critical step to ensure the robustness and predictive power of the QSAR model. nih.govnih.govresearchgate.netresearchgate.net It typically involves:

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used, where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of the removed compound. A high cross-validated correlation coefficient (Q²) indicates good internal predictivity. nih.govnih.gov

External Validation: The dataset is split into a training set (used to build the model) and a test set (used to evaluate the model's predictive performance on "unseen" compounds). A high predictive correlation coefficient (R²_pred) for the test set is a strong indicator of a reliable model. nih.gov

Table 2 presents hypothetical statistical parameters for a robust QSAR model for this compound analogues, based on values reported in the literature for well-validated models. nih.govnih.gov

Table 2: Statistical Validation Parameters for a Predictive QSAR Model (This table is a hypothetical representation based on established criteria for robust QSAR models.)

Parameter Description Typical Value for a Robust Model
n Number of compounds in the dataset > 20
Coefficient of determination (goodness of fit) > 0.70 researchgate.net
Q² (or R²_cv) Cross-validated coefficient of determination (internal predictivity) > 0.50 nih.gov
R²_pred Predictive R² for the external test set (external predictivity) > 0.60 nih.gov
SEE Standard Error of Estimate Low value

| F-statistic | Fisher test value (statistical significance of the model) | High value |

Computational Prediction of Biotransformation Pathways and Metabolic Lability Mechanisms

Understanding the metabolic fate of a compound is crucial in drug discovery. Computational tools can predict the likely biotransformation pathways and identify metabolically labile sites on the this compound scaffold. nih.govnih.govnih.gov This is particularly important for halogenated compounds, as metabolism can be significantly influenced by the presence of fluorine and bromine atoms.

Key Metabolic Pathways: The metabolism of this compound would likely be mediated by Cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for the phase I metabolism of most drugs. nih.govnih.gov Predicted pathways would include:

Aromatic Hydroxylation: Oxidation of the aromatic ring is a common metabolic pathway. The position of hydroxylation would be influenced by the directing effects of the bromo, fluoro, and amino substituents.

N-Dealkylation/Oxidation: The primary amine group is a potential site for oxidation to form hydroxylamine (B1172632) or nitroso derivatives. nih.gov

Oxidation of the Chroman Ring: The aliphatic part of the chroman ring is also susceptible to hydroxylation by CYP enzymes.

Defluorination/Debromination: While the carbon-fluorine bond is very strong, enzymatic defluorination can occur, potentially leading to reactive metabolites. nih.gov The carbon-bromine bond is generally more susceptible to cleavage.

Computational metabolism prediction tools use either knowledge-based systems (relying on databases of known metabolic reactions) or machine learning models to predict the most likely sites of metabolism (SOM) and the resulting metabolites. nih.gov

Table 3 summarizes the potential biotransformation reactions for this compound.

Table 3: Predicted Biotransformation Pathways for this compound (This table is a hypothetical representation based on known metabolic pathways for related structures.)

Reaction Type Enzyme Family Potential Metabolite Structure Comments
Aromatic Hydroxylation Cytochrome P450 Hydroxylated aromatic ring Position of hydroxylation is key.
N-Oxidation Cytochrome P450 / FMO Hydroxylamine derivative A common pathway for primary amines. nih.gov
Aliphatic Hydroxylation Cytochrome P450 Hydroxylated chroman ring The benzylic position is often susceptible.
O-Dealkylation Cytochrome P450 Cleavage of the ether bond in the chroman ring Less common, but possible.

Structure Activity Relationship Sar Studies: Mechanistic Perspectives on 6 Bromo 8 Fluorochroman 4 Amine Analogues

Design Principles for SAR Studies Focusing on the Chroman-4-amine (B2768764) Scaffold in Research

The design of effective SAR studies for compounds based on the chroman-4-amine scaffold hinges on systematic structural modifications to probe the chemical space around this core. A primary principle involves the exploration of substituents at various positions of the chroman ring to understand their impact on biological activity. nih.gov The chroman-4-one scaffold, a precursor to chroman-4-amines, is a well-established starting point for such investigations. nih.gov

Key design principles include:

Systematic Variation of Substituents: Researchers systematically introduce a range of substituents with varying electronic and steric properties at different positions of the chroman ring. This allows for the mapping of the target's binding pocket and the identification of key interactions.

Scaffold Hopping and Analogue Generation: Creating a library of analogues with modifications to the chroman core itself, or by replacing it with similar scaffolds, can reveal the essential structural requirements for activity. nih.gov

Stereochemical Exploration: The chiral center at the C4 position of the chroman-4-amine scaffold necessitates the synthesis and evaluation of individual enantiomers to determine if biological activity is stereospecific. nih.gov

Conformational Constraint: Introducing conformational rigidity into the chroman ring or its substituents can help to identify the bioactive conformation of the molecule.

Impact of Halogen Substitution Patterns on Molecular Recognition and Target Binding Modalities

The presence and positioning of halogen atoms on the chroman ring significantly influence the molecule's physicochemical properties and its interactions with biological targets. In 6-bromo-8-fluorochroman-4-amine, the bromine at the C6 position and fluorine at the C8 position create a distinct electronic and steric profile.

Steric Effects: The size of the halogen atom can influence how the ligand fits into the binding pocket of a receptor. Bromine is significantly larger than fluorine, and its presence at the C6 position will have a more pronounced steric impact than the fluorine at C8. This steric hindrance can either be beneficial, by promoting a specific binding orientation, or detrimental, by preventing access to the binding site.

Halogen Bonding: Halogen atoms, particularly bromine and iodine, can participate in halogen bonds, which are noncovalent interactions between a halogen atom and a Lewis base. These interactions can contribute significantly to the binding affinity and selectivity of a ligand.

Research on other halogenated chroman derivatives has shown that the position and nature of the halogen substituent are critical for activity. For instance, in a series of chroman-4-one inhibitors of Sirtuin 2, electron-withdrawing groups at the 6-position were found to be more important for activity than those at the 8-position. acs.org This suggests that the 6-bromo substituent in the target compound may play a crucial role in its biological activity.

Role of the Amine Moiety in Ligand-Target Interactions and Receptor Selectivity

The amine group at the C4 position of the chroman-4-amine scaffold is a key functional group that can participate in a variety of interactions with biological targets. Its basicity and hydrogen bonding capacity are central to its role in molecular recognition.

Hydrogen Bonding: The amine group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the binding pocket of a receptor. These hydrogen bonds are often essential for anchoring the ligand in the correct orientation for optimal binding.

Ionic Interactions: Under physiological conditions, the amine group can be protonated, forming a positively charged ammonium (B1175870) ion. This allows for strong ionic interactions with negatively charged residues, such as aspartate or glutamate, in the target protein.

Receptor Selectivity: The nature and orientation of the amine group can play a significant role in determining the selectivity of a compound for different receptor subtypes. Modifications to the amine, such as alkylation or acylation, can alter its steric and electronic properties, leading to changes in receptor binding profiles.

In a study of gem-dimethylchroman-4-amine compounds, the amine moiety was found to be crucial for their inhibitory activity against butyrylcholinesterase. core.ac.uk The kinetic studies revealed that these compounds were mixed inhibitors, suggesting that the amine group is involved in interactions at both the active site and allosteric sites of the enzyme. core.ac.uk

Stereochemical Influence on Molecular Recognition and Biological Pathway Modulation

The C4 position of the chroman-4-amine scaffold is a stereocenter, meaning that this compound can exist as two enantiomers, (R) and (S). Stereochemistry often has a profound impact on the biological activity of chiral molecules, as biological systems are themselves chiral. nih.gov

Differential Binding of Enantiomers: The two enantiomers of a chiral drug can exhibit different affinities and efficacies for their biological targets. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a better fit into the chiral binding site of a receptor than the other.

Stereospecific Transport and Metabolism: The stereochemistry of a molecule can also influence its absorption, distribution, metabolism, and excretion (ADME) properties. For example, one enantiomer may be preferentially transported across cell membranes or metabolized by specific enzymes. nih.gov

For many chiral compounds, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. Therefore, the synthesis and evaluation of individual enantiomers of this compound are essential to fully understand its SAR and to develop a potentially more effective and safer therapeutic agent. Research on other chiral compounds has demonstrated that stereochemistry can be a key determinant of potency and pharmacokinetic properties. nih.gov

Conformational Flexibility and its Contribution to Observed Mechanistic Profiles

The chroman ring of this compound is not planar and can adopt different conformations. This conformational flexibility can play a significant role in its biological activity by allowing the molecule to adapt its shape to fit into the binding site of a target protein.

Understanding the conformational preferences of this compound and its analogues is crucial for rational drug design. Computational methods, such as molecular modeling and conformational analysis, can be used to predict the low-energy conformations of these molecules and to understand how they interact with their biological targets. nih.gov

Probing Specific Molecular Interactions through SAR: Hydrogen Bonding, Hydrophobic Interactions, and Halogen Bonding

A detailed SAR study of this compound analogues allows for the dissection of the specific molecular interactions that govern its biological activity.

Hydrogen Bonding: As discussed earlier, the amine group is a key hydrogen bonding motif. Systematic modification of the amine group and the introduction of other hydrogen bonding functionalities on the chroman ring can help to map the hydrogen bonding network within the receptor binding site.

Halogen Bonding: The bromine atom at the C6 position is a potential halogen bond donor. The presence and importance of this interaction can be investigated by replacing the bromine with other halogens (e.g., chlorine, iodine) or with a non-halogen substituent of similar size.

By systematically varying the structural features of this compound and correlating these changes with biological activity, researchers can build a comprehensive model of its binding mode and the key interactions that drive its potency and selectivity.

Analytical Methodologies for Characterization and Purity Assessment of 6 Bromo 8 Fluorochroman 4 Amine in Research

Spectroscopic Methodologies for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 6-Bromo-8-fluorochroman-4-amine, a comprehensive NMR analysis would involve several types of experiments.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the protons on the chroman ring, and the amine protons. The chemical shifts (δ) and coupling constants (J) would be characteristic of the specific substitution pattern.

¹³C NMR: Carbon-13 NMR spectroscopy reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals provide insights into their hybridization and chemical environment (aromatic, aliphatic, attached to heteroatoms).

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would be used to confirm the presence and environment of the fluorine atom on the aromatic ring. The chemical shift and any coupling to nearby protons would provide definitive evidence for its position.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the entire molecule. For instance, HMBC would show correlations between protons and carbons that are two or three bonds away, which is vital for piecing together the chroman ring system and the positions of the substituents.

¹H NMR (Predicted) ¹³C NMR (Predicted) ¹⁹F NMR (Predicted) *
Chemical Shift (ppm) Chemical Shift (ppm) Chemical Shift (ppm)
Aromatic CHAromatic C-BrAromatic C-F
Aromatic CHAromatic C-F
CH-NH₂Aromatic C-H
O-CH₂Aromatic C-O
CH₂Aromatic C-C
NH₂CH-NH₂
O-CH₂
CH₂
Actual experimental values would be determined from the spectra of a synthesized sample.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

For this compound (C₉H₉BrFNO), the high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition. The presence of the bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and its M+2 peak, with an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern in the mass spectrum, typically obtained by techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID), would show characteristic losses of fragments that can be pieced together to confirm the structure.

Mass Spectrometry Data (Predicted)
Molecular Formula C₉H₉BrFNO
Molecular Weight 246.08 g/mol
Exact Mass 244.9851 u
Key Fragmentation Pathways Loss of NH₂
Loss of C₂H₄O from the chroman ring
Loss of Br
Benzylic cleavage

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic parts, C-O stretching of the ether in the chroman ring, and C-Br and C-F stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated aromatic system. The spectrum would show absorption maxima (λmax) corresponding to the π → π* transitions of the substituted benzene (B151609) ring.

Spectroscopic Data (Typical Ranges)
IR Absorption (cm⁻¹) UV-Vis Absorption (nm)
3300-3500 (N-H stretch)λmax in the range of 250-300 nm
3000-3100 (Aromatic C-H stretch)
2850-2960 (Aliphatic C-H stretch)
1200-1300 (C-O stretch)
1000-1100 (C-F stretch)
500-600 (C-Br stretch)

Chromatographic Techniques for Purity Determination and Separation

Chromatographic methods are essential for assessing the purity of this compound by separating it from any starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, ELSD, MS)

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would typically be developed.

Method Parameters: A C18 column is a common choice for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in either an isocratic or gradient mode to achieve optimal separation.

Detection Methods:

UV Detection: As the compound contains a chromophore, UV detection is a straightforward and robust method for quantification. The detection wavelength would be set at one of the absorption maxima determined by UV-Vis spectroscopy.

Evaporative Light Scattering Detection (ELSD): ELSD can be used as a more universal detector if impurities lack a UV chromophore.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity. It allows for the determination of the molecular weight of the main peak, confirming its identity, as well as any impurity peaks, aiding in their identification.

Typical HPLC Method Parameters
Column C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A time-programmed gradient from low to high percentage of B
Flow Rate 1.0 mL/min
Detection UV at λmax or MS

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Residual Solvents

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the analysis of volatile organic compounds. In the context of this compound analysis, GC-MS would be primarily used to identify and quantify residual solvents from the synthesis and purification process (e.g., ethanol (B145695), ethyl acetate, dichloromethane). It could also be used to detect any volatile byproducts. The amine itself may require derivatization to improve its volatility and chromatographic behavior.

Typical GC-MS Method for Residual Solvents
Column e.g., DB-624 or similar, 30 m x 0.25 mm, 1.4 µm
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program A temperature ramp, e.g., 40 °C hold for 5 min, then ramp to 240 °C
Detector Mass Spectrometer (Scan mode)

Chiral Chromatography for Enantiomeric Purity Assessment and Separation

The presence of a stereocenter at the C4 position of the chroman ring necessitates the use of chiral chromatography to separate and quantify the individual enantiomers of this compound. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for this purpose.

The selection of the appropriate CSP is critical for achieving successful enantiomeric resolution. For chiral amines and related structures, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates and benzoates, have demonstrated broad applicability and high enantioselectivity. yakhak.org For instance, columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are often employed as starting points for method development.

The mobile phase composition is another key parameter that is optimized to achieve baseline separation of the enantiomers. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar organic solvent, such as hexane (B92381) or heptane, and a polar modifier, most commonly an alcohol like isopropanol (B130326) or ethanol. The ratio of these solvents is meticulously adjusted to fine-tune the retention times and the resolution factor between the two enantiomeric peaks. Detection is typically carried out using a UV detector at a wavelength where the chromophore of the molecule exhibits significant absorbance.

A hypothetical, yet representative, chiral HPLC method for the analysis of this compound is detailed in the table below.

ParameterCondition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Table 1: Example Chiral HPLC Parameters

Under such optimized conditions, the two enantiomers, (R)- and (S)-6-Bromo-8-fluorochroman-4-amine, would exhibit distinct retention times, allowing for the calculation of the enantiomeric excess (e.e.) of a given sample. This is crucial for studies where only one enantiomer is therapeutically active. Preparative chiral chromatography, which utilizes larger columns and higher flow rates, can also be employed to isolate the individual enantiomers in sufficient quantities for further studies. acs.org

Elemental Analysis for Stoichiometric Composition and Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the theoretical values calculated from the compound's proposed molecular formula to verify its elemental composition and purity.

For this compound, the molecular formula is C₉H₉BrFNO. Based on the atomic weights of carbon (12.01), hydrogen (1.01), bromine (79.90), fluorine (19.00), nitrogen (14.01), and oxygen (16.00), the theoretical elemental composition can be calculated.

The molecular weight of C₉H₉BrFNO is 246.08 g/mol . acs.org

The theoretical percentage of each element is calculated as follows:

Carbon (C): (9 * 12.01 / 246.08) * 100% = 43.94%

Hydrogen (H): (9 * 1.01 / 246.08) * 100% = 3.69%

Bromine (Br): (1 * 79.90 / 246.08) * 100% = 32.47%

Fluorine (F): (1 * 19.00 / 246.08) * 100% = 7.72%

Nitrogen (N): (1 * 14.01 / 246.08) * 100% = 5.69%

Oxygen (O): (1 * 16.00 / 246.08) * 100% = 6.50%

ElementTheoretical Mass Percentage (%)
Carbon (C)43.94
Hydrogen (H)3.69
Bromine (Br)32.47
Fluorine (F)7.72
Nitrogen (N)5.69
Oxygen (O)6.50

Table 2: Theoretical Elemental Composition of this compound

In a research setting, a sample of newly synthesized this compound would be subjected to combustion analysis or other modern elemental analysis techniques. The experimentally determined percentages of C, H, N, and other elements are then compared to the theoretical values in Table 2. A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's empirical formula and its purity from extraneous elemental contaminants.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Analysis

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This method relies on the diffraction of X-rays by a single, well-ordered crystal of the compound. wikipedia.org The resulting diffraction pattern is mathematically deconstructed to generate a detailed electron density map, from which the precise spatial arrangement of each atom in the molecule can be elucidated.

For a chiral molecule like this compound, X-ray crystallography can definitively establish the absolute configuration at the C4 stereocenter as either (R) or (S). This is achieved through the anomalous dispersion of X-rays by the heavier atoms in the structure, such as bromine. This information is critical, as the biological activity of enantiomers can differ significantly.

Beyond absolute stereochemistry, a crystal structure provides a wealth of information about the molecule's solid-state conformation, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Torsional angles: Information about the conformation of the dihydropyran ring and the orientation of the amine substituent.

Intermolecular interactions: Details on how the molecules pack in the crystal lattice, revealing hydrogen bonding networks and other non-covalent interactions.

It is important to note that obtaining single crystals of sufficient size and quality for X-ray diffraction can be a significant challenge. Factors such as solvent, temperature, and the presence of impurities can influence crystal growth. In cases where suitable crystals cannot be obtained, as has been reported for some chroman derivatives, alternative techniques such as Vibrational Circular Dichroism (VCD) spectroscopy coupled with theoretical calculations may be employed to determine the absolute configuration. acs.org

Preclinical and in Vitro Investigations of 6 Bromo 8 Fluorochroman 4 Amine As a Mechanistic Probe

Development of Cell-Free Biochemical Assays for Target Identification and Validation

There is no publicly available information on the development and use of cell-free biochemical assays to identify or validate the biological targets of 6-Bromo-8-fluorochroman-4-amine.

Enzyme Inhibition or Activation Studies for Specific Target Proteins

No published studies were found that investigated the inhibitory or activating effects of this compound on any specific target proteins. As such, no data tables on enzyme kinetics or inhibition constants (e.g., IC₅₀, Kᵢ) can be provided.

Receptor Binding Assays and Ligand Displacement Studies for Affinity Determination

There is no available research detailing the use of receptor binding assays or ligand displacement studies to determine the binding affinity of this compound for any specific receptors. Therefore, data on its affinity (e.g., Kₐ, Kₑ) or displacement potential is not available.

Cell-Based Assays for Pathway Modulation and Cellular Activity Mechanism Studies

Information regarding the application of cell-based assays to study the effects of this compound on cellular pathways and its mechanism of action is not present in the public domain.

Reporter Gene Assays for Signal Transduction Pathway Analysis

No literature was identified that employs reporter gene assays to analyze the modulation of signal transduction pathways by this compound.

Fluorescence-Based Assays for Intracellular Target Engagement and Localization

There are no published findings from fluorescence-based assays that would indicate the intracellular target engagement or localization of this compound.

High-Throughput Screening (HTS) Methodologies for Initial Mechanistic Hit Identification

While high-throughput screening is a common methodology in drug discovery, there is no specific information available that describes its use in identifying this compound as a mechanistic hit or in screening it against a panel of biological targets.

Mechanistic Studies on Cellular Uptake and Efflux Transport Systems

Comprehensive searches for specific studies on the cellular uptake and efflux transport of this compound did not yield detailed experimental data. The mechanisms by which this compound enters and exits cells, including passive diffusion, active transport, or involvement of specific transporter proteins (e.g., P-glycoprotein, Breast Cancer Resistance Protein), have not been documented in the available scientific literature. Therefore, no specific data on uptake rates, transporter affinities, or efflux ratios can be provided at this time.

In Vitro Stability and Reactivity in Biological Mimicking Media

Detailed experimental findings regarding the stability and reactivity of this compound in various biologically relevant media are not publicly available.

Chemical Stability Investigations in Physiologically Relevant Buffer Systems

No specific studies detailing the chemical stability of this compound in physiologically relevant buffer systems, such as phosphate-buffered saline (PBS), Tris-buffered saline (TBS), or simulated biological fluids (e.g., simulated gastric or intestinal fluid), were found. This information is crucial for understanding the compound's persistence and integrity under experimental conditions that mimic physiological environments. Without such data, it is not possible to construct a stability profile or to present a data table on its degradation kinetics.

Enzymatic Stability in Isolated Subcellular Fractions (e.g., Microsomal Preparations, S9 Fractions)

Information on the enzymatic stability of this compound in isolated subcellular fractions is not available in the public domain. In vitro metabolism studies using liver microsomes or S9 fractions are standard preclinical assays to evaluate the metabolic fate of a new chemical entity. These fractions contain a host of drug-metabolizing enzymes, with microsomes being rich in Phase I cytochrome P450 enzymes and S9 fractions containing both microsomal and cytosolic Phase I and Phase II enzymes.

A typical experimental design to determine enzymatic stability would involve incubating the compound with the subcellular fractions and a relevant cofactor, such as NADPH for Phase I reactions, and monitoring the disappearance of the parent compound over time. The results are often expressed as the half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Table 1: Representative Data Table for a Hypothetical Enzymatic Stability Assay

Subcellular FractionSpeciesCompound Concentration (µM)Half-life (t₁/₂) (min)Intrinsic Clearance (Clᵢₙₜ) (µL/min/mg protein)
Liver MicrosomesHuman1Not AvailableNot Available
Liver MicrosomesRat1Not AvailableNot Available
S9 FractionHuman1Not AvailableNot Available
S9 FractionRat1Not AvailableNot Available

Note: The table above is a template illustrating how such data would be presented. No actual data for this compound was found.

Co-crystallization and Structural Biology Studies with Identified Target Proteins

There are no publicly available reports of successful co-crystallization of this compound with any protein targets. The process of co-crystallization involves forming a crystalline solid of a ligand bound to its target protein, which then allows for the high-resolution structural determination of the complex using techniques like X-ray crystallography. This provides invaluable insights into the molecular interactions, binding mode, and the conformational changes induced upon binding.

The general approach to co-crystallization involves screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) to find those that favor the formation of a well-ordered crystal lattice of the protein-ligand complex. The lack of such studies for this compound means that its precise binding interactions with any putative biological targets remain uncharacterized at the atomic level.

Advanced Applications and Future Research Trajectories for 6 Bromo 8 Fluorochroman 4 Amine in Chemical Science

Utility as a Versatile Scaffold for Complex Molecule Synthesis and Natural Product Mimetics

The chroman-4-one and chromone (B188151) scaffolds, closely related to 6-Bromo-8-fluorochroman-4-amine, are recognized as valuable frameworks for constructing complex molecules and peptidomimetics. nih.gov These structures can mimic the secondary structures of peptides, such as β-turns, which are crucial for biological activity. The strategic placement of substituents on the chroman ring allows for the presentation of side-chain analogues in a defined spatial orientation, mimicking the interactions of natural peptides with their biological targets. bldpharm.com

For instance, research on chroman-4-one and chromone-based scaffolds has led to the development of somatostatin (B550006) β-turn mimetics. bldpharm.com By introducing side-chain equivalents of key amino acids like tryptophan and lysine (B10760008) onto the chroman framework, researchers have created compounds with affinity for somatostatin receptors in the low micromolar range. bldpharm.com This "scaffold approach" offers a pathway to overcome the inherent drawbacks of peptide-based therapeutics, such as poor bioavailability and enzymatic degradation.

Given its structure, this compound is an excellent candidate for this approach. The amine group at the 4-position provides a convenient handle for introducing a variety of side chains, while the bromine and fluorine atoms at the 6- and 8-positions can be used to modulate the electronic properties and conformational preferences of the scaffold. This could lead to the development of novel mimetics of natural products with improved pharmacological profiles.

Table 1: Potential Modifications of this compound for Scaffolding

PositionFunctional GroupPotential ModificationApplication
4AmineAcylation, Alkylation, Reductive AminationIntroduction of diverse side chains to mimic peptides or natural products.
6BromoCross-coupling reactions (e.g., Suzuki, Sonogashira)Introduction of aryl, alkyl, or alkynyl groups to explore new chemical space.
8FluoroNot typically modifiedInfluences electronic properties and metabolic stability.

Potential as a Fluorescent or Radioligand Probe for In Vitro and Ex Vivo Target Validation Studies

Fluorescent probes are indispensable tools in chemical biology for visualizing and quantifying biological processes. nih.gov Chromene derivatives, which share the core structure of this compound, are known to form the backbone of a range of fluorescent molecules. atlantis-press.com The photophysical properties of these compounds make them well-suited for biological imaging applications. atlantis-press.com

While this compound itself is not inherently fluorescent, its amine functionality provides a straightforward route for the attachment of a fluorophore. This would allow for the creation of fluorescent probes that could be used to study the distribution and binding of chroman-4-amine (B2768764) derivatives in cells and tissues. Such probes would be invaluable for target validation studies, helping to identify the specific proteins or cellular compartments with which these compounds interact.

Furthermore, the introduction of a radioactive isotope, such as carbon-11 (B1219553) or fluorine-18, could transform this compound into a radioligand for Positron Emission Tomography (PET) imaging. acs.orgaalto.fi PET is a highly sensitive and quantitative imaging technique that allows for the non-invasive study of biological processes in living subjects. rsc.org A radiolabeled version of this compound could be used to investigate the in vivo pharmacokinetics and target engagement of this class of compounds, providing crucial information for drug development. The synthesis of such radiotracers often involves the late-stage introduction of the radioisotope, a strategy that could be readily applied to this scaffold.

Role in the Development of Novel Synthetic Methodologies or Catalytic Systems

The development of new synthetic methods for the construction of heterocyclic scaffolds like the chroman ring is an active area of research. anr.frrsc.org Visible-light photocatalysis has emerged as a powerful tool for the synthesis and functionalization of chromene and chromone derivatives under mild conditions. atlantis-press.com These methods often involve radical-based transformations that allow for the introduction of a wide range of functional groups.

The unique electronic properties conferred by the bromine and fluorine substituents on this compound could influence its reactivity in such catalytic systems. For example, the electron-withdrawing nature of the halogens could make the aromatic ring more susceptible to certain types of nucleophilic attack or influence the regioselectivity of catalytic C-H functionalization reactions. Studying the reactivity of this compound could therefore lead to the discovery of novel synthetic transformations and provide insights into the mechanisms of these reactions.

Moreover, the chiral nature of this compound makes it a potential candidate for use as a chiral ligand or catalyst in asymmetric synthesis. The amine group could be readily modified to coordinate with a metal center, while the rigid chroman backbone could provide a well-defined chiral environment to control the stereochemical outcome of a reaction.

Exploration in Materials Science or Supramolecular Chemistry Research

The ability of molecules to self-assemble into well-ordered, functional structures is the cornerstone of supramolecular chemistry and has significant implications for materials science. nih.govnih.govuniven.ac.za The chroman scaffold, with its potential for introducing various functional groups, is an attractive building block for the construction of supramolecular assemblies.

By appending recognition motifs, such as hydrogen bonding units or metal-coordinating ligands, to the this compound scaffold, it may be possible to direct its assembly into higher-order structures like polymers, gels, or liquid crystals. The bromine and fluorine atoms could also participate in halogen bonding, a non-covalent interaction that is increasingly being used to control the structure of solid-state materials. The resulting materials could have interesting photophysical, electronic, or chiroptical properties with potential applications in areas such as sensing, catalysis, or chiral separations. For instance, the organization of chromophores on a DNA duplex has been shown to be a viable strategy for creating functional supramolecular assemblies. nih.gov

Unexplored Biological Targets and Formulation of New Mechanistic Hypotheses

This precedent strongly suggests that this compound could also exhibit interesting biological activities. The presence of the bromine and fluorine atoms at these key positions makes it a prime candidate for screening against a variety of biological targets. Its structural similarity to known bioactive molecules provides a strong rationale for exploring its potential as an inhibitor of kinases, proteases, or other enzyme families, as well as its ability to modulate the function of G protein-coupled receptors or ion channels. The amine at the 4-position offers a vector for further chemical modification to optimize binding affinity and selectivity for a given target.

Table 2: Potential Biological Targets for this compound Based on Scaffold Analogy

Target ClassExampleRationale
EnzymesSirtuin 2 (SIRT2)Electron-withdrawing groups at positions 6 and 8 are known to be favorable for SIRT2 inhibition by chroman-4-ones. elsevier.com
EnzymesPteridine Reductase 1 (PTR1)Chroman-4-one derivatives have shown anti-parasitic activity by inhibiting this enzyme. nih.gov
ReceptorsSomatostatin ReceptorsChroman-based scaffolds can mimic the β-turn of somatostatin, enabling binding to its receptors. bldpharm.com
KinasesProtein KinasesThe chromone scaffold is found in many kinase inhibitors. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical Research

Q & A

Q. Key Considerations :

  • Regioselectivity challenges due to competing halogenation sites.
  • Use of protecting groups (e.g., Boc for amines) to prevent side reactions during bromination .

How is the stereochemistry of this compound determined?

Basic Research Question
The stereochemistry at the 4-position (amine) is resolved using chiral chromatography (e.g., HPLC with chiral stationary phases) or asymmetric synthesis with chiral auxiliaries. Absolute configuration is confirmed via X-ray crystallography, leveraging programs like SHELXL for refinement . For example, (R)- and (S)-enantiomers of fluorochroman-4-amine derivatives have been characterized using these methods .

Q. Key Considerations :

  • Crystallization conditions (solvent, temperature) significantly impact crystal quality for X-ray analysis.
  • Polarimetry and circular dichroism (CD) spectroscopy provide supplementary stereochemical data.

How can regioselective bromination be optimized in the presence of a fluorine substituent?

Advanced Research Question
The fluorine atom at the 8-position exerts both electronic and steric effects. Bromination at the 6-position is favored due to the electron-withdrawing nature of fluorine, which deactivates the aromatic ring but directs electrophiles to the para position relative to itself. Optimization involves:

  • Temperature Control : Lower temperatures (0–5°C) reduce kinetic competition for meta-bromination.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates.
  • Catalysis : Lewis acids like FeBr₃ can improve regioselectivity, as demonstrated in bromo-fluorophenyl synthesis .

Q. Data Validation :

  • Monitor reaction progress via LC-MS to detect undesired di-brominated byproducts.
  • Compare regiochemical outcomes with computational models (DFT) to predict reactive sites .

What analytical techniques are critical for characterizing this compound?

Advanced Research Question

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the chroman ring.
  • ¹⁹F NMR : Confirms fluorine incorporation and monitors chemical environment changes .

High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (Br/F).

X-Ray Crystallography : Resolves bond lengths, angles, and stereochemistry .

HPLC-Purity Analysis : Ensures >95% purity using reverse-phase columns and UV detection .

Q. Example Workflow :

  • Use SHELXTL for crystallographic refinement .
  • Cross-reference spectral data with structurally similar compounds (e.g., 6-bromo-8-methoxychroman-4-amine ).

How can contradictions in reported biological activity data be resolved?

Data Contradiction Analysis
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Assay Variability : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration effects).
  • Compound Stability : Hydrolysis or oxidation under assay conditions, detectable via stability studies (HPLC monitoring).
  • Stereochemical Purity : Impure enantiomers may exhibit divergent activities; confirm enantiomeric excess (EE) via chiral HPLC .

Q. Methodological Solutions :

  • Standardize assay protocols across labs (e.g., CLSI guidelines for antimicrobial testing).
  • Conduct longitudinal studies to assess time-dependent activity changes, as demonstrated in presenteeism research .

What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways:

  • Electrostatic Potential Maps : Identify electron-deficient regions prone to nucleophilic attack.
  • Transition State Analysis : Predict activation barriers for bromine displacement reactions.
  • Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions .

Q. Validation :

  • Compare predicted reaction outcomes with experimental data (e.g., SN2 vs. SN1 mechanisms).
  • Use crystallographic data (bond lengths) to refine computational parameters .

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